ROCK1/ROCK2 Inhibition Potency Compared to Reference Inhibitors
The target compound, also known as ROCK-IN-11 (Example 94), inhibits both ROCK1 and ROCK2 with an IC50 of ≤ 5 μM, as reported in patent WO2008011560 A2 and corroborated by commercial vendors [1][2]. This potency is moderate when compared to reference ROCK inhibitors: Y-27632 exhibits IC50 values of 140–220 nM for ROCK1/2 [3], Fasudil shows an IC50 of 10.7 μM [4], and GSK429286A demonstrates IC50 values of 14 nM (ROCK1) and 63 nM (ROCK2) [5]. The compound thus occupies a specific potency niche—more potent than Fasudil but less potent than Y-27632 or GSK429286A—which may be advantageous in experimental settings requiring a defined inhibition window.
| Evidence Dimension | ROCK1/ROCK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | ≤ 5 μM |
| Comparator Or Baseline | Y-27632: 140–220 nM; Fasudil: 10.7 μM; GSK429286A: 14 nM (ROCK1), 63 nM (ROCK2) |
| Quantified Difference | Target compound is ~23–36-fold less potent than Y-27632, ~2-fold more potent than Fasudil, and ~357–79-fold less potent than GSK429286A |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
This quantitative differentiation allows researchers to select an inhibitor with a specific potency window, avoiding the off-target risks associated with high-potency inhibitors or the insufficient inhibition of weaker analogs.
- [1] Kahraman M, et al. Benzothiophene derivatives, processes for preparing them, pharmaceutical compositions containing them, and their use as inhibitors of Rho kinase. World Intellectual Property Organization, WO2008011560 A2, 2008-01-24. View Source
- [2] TargetMol. ROCK-IN-11 (Example 94) Product Information. Cat. No. T204468. Accessed 2026-04-15. View Source
- [3] Ishizaki T, et al. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Mol Pharmacol. 2000;57(5):976-983. View Source
- [4] Nagumo H, et al. Rho kinase inhibitor HA-1077 prevents Rho-mediated myosin phosphatase inhibition in smooth muscle. Am J Physiol Cell Physiol. 2000;278(1):C57-C65. View Source
- [5] Goodman KB, et al. Discovery of GSK429286A, a potent and selective Rho kinase (ROCK) inhibitor. J Med Chem. 2007;50(1):6-9. View Source
